molecular formula C11H12BrN5 B3246333 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-99-1

7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B3246333
CAS No.: 177843-99-1
M. Wt: 294.15 g/mol
InChI Key: XTZZNTGAKAHBHJ-UHFFFAOYSA-N
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Description

7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 177843-99-1) is a high-value benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound features a benzimidazole core substituted with a bromine atom and an imidazoline moiety, yielding the molecular formula C 11 H 12 BrN 5 and a molecular weight of 294.15 g/mol . Its well-defined molecular architecture, characterized by a hydrogen bond donor count of 2 and a topological polar surface area of 54.2 Ų, makes it a versatile scaffold or key intermediate for the synthesis of more complex, bioactive molecules . The presence of both the bromine and the imidazoline groups enhances its reactivity, enabling selective structural modifications to explore structure-activity relationships (SAR) and optimize properties for targeted applications . This compound's primary research value lies in its potential as a precursor for developing novel therapeutic agents. Benzimidazole derivatives are extensively researched for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Specifically, SAR studies indicate that substitutions at the N1, C5, and C6 positions of the benzimidazole nucleus, as found in this compound, greatly influence its bioactivity and interaction with key biological targets such as cyclooxygenase (COX) enzymes and cannabinoid receptors . The compound should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-3-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5/c1-17-6-15-8-3-2-7(9(12)10(8)17)16-11-13-4-5-14-11/h2-3,6H,4-5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZNTGAKAHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=C(C=C2)NC3=NCCN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of amines with aldehydes or ketones to form imidazole derivatives.

  • Halogenation: Bromination reactions are used to introduce the bromine atom into the molecular structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, forming a different derivative.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Evidence ID
7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine (Target Compound) Benzo[d]imidazole 7-Br, 1-CH₃, N-6-(4,5-dihydro-1H-imidazol-2-yl) 18
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine Tetrahydroquinoxaline 5-Br, N-6-(4,5-dihydro-1H-imidazol-2-yl) 4
1-Methyl-1H-benzo[d]imidazol-2-amine derivatives Benzo[d]imidazole Variable substituents at N-1 (e.g., aryl), 2-NH₂ 8, 11
2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole Imidazole (non-fused) 2-Br (on phenyl ring), 4,5-dihydroimidazole 12
Dihydroimidazol-2-amine hydrobromides (e.g., C11–C14) Dihydroimidazole Aryl substituents (e.g., 4-Cl-2-methylphenyl), Br⁻ counterion 19

Key Observations :

  • The target compound's benzo[d]imidazole core provides aromaticity and planar geometry, favoring π-π stacking interactions, whereas the tetrahydroquinoxaline analog () introduces additional nitrogen atoms and a saturated ring, altering electronic properties .

Substituent Effects on Bioactivity and Physicochemistry

Bromine Position and Electronic Effects
  • Target Compound (7-Br) : Bromine at position 7 may induce steric hindrance and electron-withdrawing effects, influencing binding to biological targets.
  • 5-Bromo-1-aryl-benzo[d]imidazol-2-amine derivatives (): Bromine at position 5 is common in analogs with demonstrated antimicrobial and antitumor activity. NMR data (δ 7.12–7.98 ppm for aromatic protons) suggest distinct electronic environments compared to the 7-Br substitution .
Methyl vs. Aryl Substituents at N-1
  • 1-Methyl group (Target Compound): Enhances metabolic stability by reducing oxidation susceptibility compared to aryl groups (e.g., p-tolyl or 3-chlorophenyl in ). highlights that 1-methyl-1H-benzo[d]imidazol-2-amine derivatives exhibit 15-fold higher activity in Pseudomonas aeruginosa models than non-methylated analogs .
  • Aryl-Substituted Analogs (): Increased lipophilicity (log P) due to bulky aryl groups (e.g., 1-p-tolyl, 1-(4-methoxyphenyl)), which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Bromo-1-p-tolyl-benzo[d]imidazol-2-amine (1a) Dihydroimidazol-2-amine Hydrobromides (C11–C14)
Molecular Weight ~322.2 g/mol 302.2 g/mol ~280–320 g/mol
Rotatable Bonds 2 (rigid fused rings) 3 (flexible aryl group) 1–2
Polar Surface Area (PSA) ~70 Ų (moderate H-bond capacity) ~65 Ų ~50–60 Ų
Predicted Bioavailability High (PSA < 140 Ų, ≤10 rotatable bonds) Moderate (higher lipophilicity) High (low PSA, rigid structure)

Analysis :

  • The target compound’s low rotatable bond count (2) and moderate PSA align with Veber’s rules for oral bioavailability () .
  • Dihydroimidazol-2-amine hydrobromides () exhibit even lower PSA due to reduced H-bond donors/acceptors, favoring blood-brain barrier penetration .

Biological Activity

7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine (CAS No. 177843-99-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula for this compound is C₁₁H₁₂BrN₅, with a molecular weight of 294.15 g/mol. The compound features a bromine atom, an imidazole ring, and a benzimidazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives found that certain structural modifications could enhance antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) µM
Compound AStaphylococcus aureus20.0
Compound BEscherichia coli15.0
Compound CCandida albicans18.0
Compound DPseudomonas aeruginosa25.0

The MIC values indicate that modifications to the imidazole and benzimidazole rings can significantly influence the efficacy against various pathogens .

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored extensively. For instance, compounds with similar structures have demonstrated effectiveness against viral strains such as HIV and dengue virus. The mechanism often involves inhibition of viral proteases or interference with viral replication processes.

Table 2: Antiviral Efficacy of Imidazole Derivatives

CompoundVirus TypeEC50 (µM)
Compound EHIV0.85
Compound FDengue Virus1.25

These findings suggest that the imidazole component in the structure of this compound could be pivotal in developing antiviral agents .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antibacterial Properties : A recent investigation into a series of benzimidazole derivatives revealed that specific substitutions at the nitrogen positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antiviral Screening : Another study focused on evaluating the antiviral properties of imidazole derivatives showed promising results against several viral strains, indicating that these compounds could serve as lead candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 7-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step protocols involving bromination, alkylation, and cyclization. For example, imidazoline intermediates (e.g., 4,5-dihydro-1H-imidazol-2-amine derivatives) can be synthesized via condensation of ethylenediamine with nitriles or thioureas under acidic conditions . Optimize yield by controlling reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., hydrobromic acid for salt formation). Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) improves purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • FTIR : Identify characteristic peaks for C=N (1611–1630 cm1^{-1}), aromatic C-C (1450–1510 cm1^{-1}), and C-Br (590–600 cm1^{-1}) .
  • 1^1H NMR : Look for aromatic protons (δ 7.3–8.4 ppm), methyl groups (δ 2.5–3.5 ppm), and imidazoline NH signals (δ 4.5–5.5 ppm, broad) .
  • MS : Confirm molecular ion peaks (e.g., m/z 320–330 for M+^+) and isotopic patterns indicative of bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO, PBS, and cell culture media using UV-Vis spectrophotometry (λ = 250–300 nm). Pre-saturate solutions and centrifuge to remove precipitates .
  • Stability : Perform HPLC analysis at 24/48/72-hour intervals under physiological conditions (pH 7.4, 37°C). Monitor degradation products via MS/MS fragmentation .

Advanced Research Questions

Q. What in silico approaches are suitable for predicting binding affinity to therapeutic targets (e.g., EGFR)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Prioritize hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic contacts with substituents like the bromine atom .
  • Pharmacophore Modeling : Define features (e.g., aromatic rings, hydrogen bond acceptors) using MOE or Phase. Validate with ROC curves comparing active vs. decoy compounds .

Q. How can ADMET properties be computationally evaluated to prioritize lead candidates?

  • Methodology :

  • SwissADME : Predict logP (optimal range: 2–4), topological polar surface area (<90 Å2^2 for blood-brain barrier penetration), and CYP450 inhibition .
  • ADMETlab 2.0 : Assess hERG channel inhibition (IC50_{50} > 1 µM preferred) and Ames test mutagenicity. Cross-validate with experimental hepatocyte clearance assays .

Q. What experimental designs are effective for resolving contradictory bioactivity data across studies?

  • Methodology :

  • Dose-Response Curves : Test compound concentrations spanning 3–4 log units (e.g., 1 nM–100 µM) to identify IC50_{50} variability due to assay sensitivity .
  • Control Standardization : Include reference inhibitors (e.g., erlotinib for EGFR) and validate cell line authenticity (STR profiling) to minimize inter-lab variability .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Analog Synthesis : Modify substituents at positions 1 (methyl), 6 (amine), and 7 (bromine). For example, replace Br with Cl or CF3_3 to assess halogen-dependent activity .
  • QSAR Modeling : Use CoMFA or Random Forest regression to correlate descriptors (e.g., electronegativity, molar refractivity) with IC50_{50} values. Validate with leave-one-out cross-validation .

Methodological Considerations

Q. How should experimental controls be structured in cytotoxicity assays?

  • Design :

  • Positive Control : Doxorubicin (1–10 µM) to confirm assay validity.
  • Vehicle Control : DMSO (<0.1% v/v) to rule out solvent toxicity.
  • Blank Control : Cell culture medium alone to baseline absorbance readings .

Q. What statistical methods are appropriate for analyzing pharmacological data?

  • Approach :

  • ANOVA with Tukey’s post-hoc test : Compare mean IC50_{50} values across analogs (p < 0.05 significance).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral or SAR data to identify clustering patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine
Reactant of Route 2
Reactant of Route 2
7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine

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